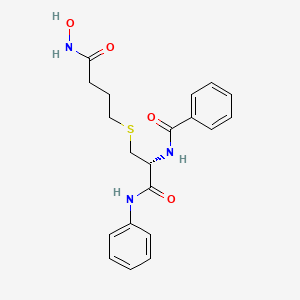
Captopril (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Captopril (hydrochloride) is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS). Captopril is primarily used for the management of essential or renovascular hypertension, congestive heart failure, left ventricular dysfunction following myocardial infarction, and nephropathy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Captopril can be synthesized through various methods. One common method involves the reaction of L-proline with 2-methyl-3-mercaptopropionyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield captopril .
Industrial Production Methods
Industrial production of captopril typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Captopril undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Captopril can be oxidized to form disulfide dimers using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of captopril can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the thiol group, forming various derivatives.
Major Products
Oxidation: Disulfide dimers.
Reduction: Reduced captopril.
Substitution: Various captopril derivatives, such as captopril-glycine methyl ester and captopril-L-alanine methyl ester.
Applications De Recherche Scientifique
Captopril has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ACE inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.
Industry: Used in the development of fast-dissolving oral films and other drug delivery systems
Mécanisme D'action
Captopril exerts its effects by competitively inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to a decrease in blood pressure. Additionally, captopril increases plasma renin activity and reduces aldosterone secretion, further contributing to its antihypertensive effects .
Comparaison Avec Des Composés Similaires
Captopril is compared with other ACE inhibitors such as enalapril and lisinopril. While all these compounds inhibit ACE, captopril is unique due to its thiol group, which contributes to its high potency and rapid onset of action. this thiol group is also associated with certain adverse effects, such as skin rashes and taste disturbances .
Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
- Benazepril
Captopril’s uniqueness lies in its rapid onset of action and the presence of the thiol group, which differentiates it from other ACE inhibitors .
Propriétés
Numéro CAS |
198342-23-3 |
|---|---|
Formule moléculaire |
C9H16ClNO3S |
Poids moléculaire |
253.75 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3S.ClH/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;/h6-7,14H,2-5H2,1H3,(H,12,13);1H/t6-,7+;/m1./s1 |
Clé InChI |
FECNGFPXMFYVNI-HHQFNNIRSA-N |
SMILES isomérique |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.Cl |
SMILES canonique |
CC(CS)C(=O)N1CCCC1C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)






![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)



